molecular formula C20H23FN2O3 B3571751 [4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

Cat. No.: B3571751
M. Wt: 358.4 g/mol
InChI Key: ZMBFUXIYSAXBLT-UHFFFAOYSA-N
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Description

4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound with the molecular formula C20H23FN2O3 It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 4-fluorophenylmethanone group

Preparation Methods

The synthesis of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Substitution with 3,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to form the 3,4-dimethoxybenzyl-substituted piperazine.

    Addition of 4-Fluorophenylmethanone Group: Finally, the compound is synthesized by reacting the 3,4-dimethoxybenzyl-substituted piperazine with 4-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Scientific Research Applications

4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly for its interactions with various biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-DIMETHOXYBENZYL)PIPERAZINOMETHANONE include:

    4-(3,4-Dimethoxybenzyl)-1-piperazinylmethanone: This compound has a similar structure but with a different fluorophenyl substitution pattern.

    4-(3,4-Dimethoxybenzyl)-1-piperazinylmethanone: Another similar compound with a different fluorophenyl substitution.

    4-(3,4-Dimethoxybenzyl)-1-piperazinylmethanone: This compound has a chlorine atom instead of a fluorine atom in the phenyl ring.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substitution patterns.

Properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3/c1-25-18-8-3-15(13-19(18)26-2)14-22-9-11-23(12-10-22)20(24)16-4-6-17(21)7-5-16/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBFUXIYSAXBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE
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[4-(3,4-DIMETHOXYBENZYL)PIPERAZINO](4-FLUOROPHENYL)METHANONE

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